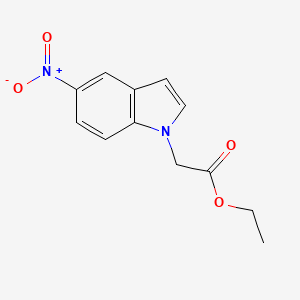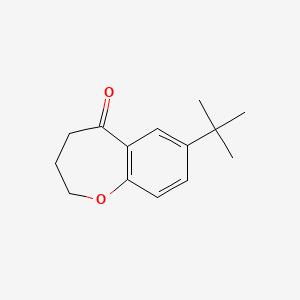
1-(2,5-Dimethylphenyl)hexan-1-one
Descripción general
Descripción
1-(2,5-Dimethylphenyl)hexan-1-one is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochromic and Fluorescent Properties : A study explored the photochromic and fluorescent properties of a diarylethene dimer, indicating potential applications in photochromism and fluorescence (Yagi & Irie, 2003).
Molecular and Electronic Structures : Research on bis(1,4-diaza-1,3-butadiene)nickel complexes and their monocations revealed insights into molecular and electronic structures, which is vital for understanding chemical reactions and material properties (Muresan et al., 2007).
Photolysis Studies : Laser flash photolysis studies of dimethylgermylene precursors, including their behavior in hexane solutions, contribute to understanding photochemical reactions (Lollmahomed & Leigh, 2009).
X-Ray Crystal Structures : Investigations into the crystal structures of various molecular complexes, including those with ethanol and methanol, provide insights into molecular interactions and structural chemistry (Toda et al., 1985).
Pathogenesis of Hexane Neuropathy : A study on the molecular pathogenesis of hexane neuropathy suggests that derivatives of hexane, including 1-(2,5-Dimethylphenyl)hexan-1-one, could play a role in protein crosslinking and toxicity (Graham et al., 1982).
Solubility in Solvent Mixtures : Research on the solubility of dimethylphenols in binary solvent mixtures, including alcohols, can inform chemical engineering and pharmaceutical applications (Domańska, 1988).
Bifunctionalized Organoimido Derivative : The synthesis and characterization of a kinetically controlled trans bifunctionalized organoimido derivative of hexamolybdate offer insights into complex inorganic chemistry and potential catalysts (Xia et al., 2005).
Suzuki–Miyaura Cross-Coupling Reaction : A study on the Suzuki–Miyaura cross-coupling reaction using hexacationic triarylphosphine demonstrates advancements in organic synthesis and catalysis (Snelders et al., 2008).
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-10-11(2)8-9-12(13)3/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCWIVFWVJHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Propylcarbamoyl)piperidin-4-yl]propanoic acid](/img/structure/B7867707.png)






![4-[(Z)-N'-hydroxycarbamimidoyl]-N-propan-2-ylbenzamide](/img/structure/B7867762.png)





